(2E)-3-(2-Fluorophenyl)acryloyl chloride
Description
(2E)-3-(2-Fluorophenyl)acryloyl chloride is an α,β-unsaturated acyl chloride derivative featuring a fluorine substituent at the ortho position of the phenyl ring. Acryloyl chlorides are pivotal intermediates in organic synthesis, enabling the introduction of propenoyl groups into target molecules via nucleophilic acyl substitution or conjugate addition reactions. The fluorine atom in the ortho position introduces steric and electronic effects that may differentiate its reactivity and applications from para-substituted analogs. Synthetically, such compounds are typically prepared by reacting the corresponding acrylic acid with thionyl chloride (SOCl₂) .
Properties
IUPAC Name |
3-(2-fluorophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDODVLEWOIHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374639 | |
| Record name | 3-(2-fluorophenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120681-05-2 | |
| Record name | 3-(2-fluorophenyl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The most common and effective approach to prepare (2E)-3-(2-fluorophenyl)acryloyl chloride involves chlorination of the corresponding (2E)-3-(2-fluorophenyl)acrylic acid or its derivatives using chlorinating agents. This method is widely used due to the high reactivity of acyl chlorides and the relatively mild conditions required.
Chlorinating Agents and Reaction Conditions
Several chlorinating agents can be employed to convert the acrylic acid derivative into the corresponding acyl chloride:
| Chlorinating Agent | Typical Reaction Temperature | Reaction Time | Notes |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | 5–80 °C | 1–5 hours | Most commonly used; generates SO₂ and HCl gases as byproducts, which are easily removed. |
| Phosphorus trichloride (PCl₃) | 5–80 °C | 1–5 hours | Effective but less commonly used due to handling concerns. |
| Phosphorus pentachloride (PCl₅) | 5–80 °C | 1–5 hours | Strong chlorinating agent; may lead to side reactions if not controlled. |
| Phosphorus oxychloride (POCl₃) | 5–80 °C | 1–5 hours | Used in some cases for selective chlorination. |
| Oxalyl chloride (COCl)₂ | 5–80 °C | 1–5 hours | Mild conditions; often preferred for sensitive substrates. |
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The temperature range of 5 to 80 °C is maintained to optimize reaction rate while minimizing side reactions.
Stepwise Preparation Process
A representative preparation method for this compound can be summarized as follows:
- Starting Material : (2E)-3-(2-fluorophenyl)acrylic acid or its ester derivative.
- Chlorination : The acid is reacted with a chlorinating agent (e.g., thionyl chloride) in an inert solvent such as dichloromethane or toluene.
- Reaction Monitoring : The progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup : After completion, volatile byproducts (SO₂, HCl) are removed by evaporation under reduced pressure at temperatures below 40 °C to avoid decomposition.
- Purification : The crude acyl chloride is purified by distillation under reduced pressure or recrystallization if solid.
Research Findings and Optimization
- Yield and Purity : High yields (typically >85%) of acyl chloride are achievable with optimized reaction times and temperatures.
- Reaction Selectivity : Using oxalyl chloride or thionyl chloride tends to give better selectivity for the acyl chloride without affecting the (E)-configuration of the double bond.
- Environmental and Safety Considerations : The use of environmentally benign reagents and mild conditions is preferred to minimize hazardous waste and improve safety. For example, thionyl chloride is favored industrially due to ease of removal of gaseous byproducts.
- Industrial Scale-Up : The process is scalable with appropriate control of temperature and removal of corrosive gases. Use of continuous flow reactors has been reported to improve safety and efficiency.
Comparative Table of Preparation Methods
| Method | Chlorinating Agent | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct chlorination of acid | Thionyl chloride (SOCl₂) | 5–80 °C, 1–5 h | High yield, easy workup | Corrosive gases produced |
| Phosphorus pentachloride | PCl₅ | 5–80 °C, 1–5 h | Strong chlorination | Possible side reactions |
| Oxalyl chloride method | Oxalyl chloride | 5–80 °C, 1–5 h | Mild conditions, good selectivity | More expensive reagent |
| Phosphorus oxychloride | POCl₃ | 5–80 °C, 1–5 h | Selective chlorination | Handling hazards |
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Fluorophenyl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Addition Reactions: Catalysts such as palladium or nickel can facilitate addition reactions under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include amides, esters, alcohols, and carboxylic acids, depending on the nature of the reagents and reaction conditions used .
Scientific Research Applications
Chemistry
- Precursor for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating studies on reaction mechanisms.
- Functionalization : The compound can be used to introduce functional groups into other molecules, enhancing their chemical diversity.
Biology
- Antimicrobial Activity : Exhibits significant activity against various bacterial strains by disrupting cell membranes and inhibiting essential enzymes.
- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines, inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : Inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Medicine
- Drug Development : Due to its biological activities, it is explored for therapeutic applications in treating infections, cancer, and inflammatory conditions.
Industry
- Material Science : Utilized in developing new materials with specific properties such as fluorescence or conductivity due to its unique chemical structure.
Anticancer Properties
Recent studies have shown that (2E)-3-(2-Fluorophenyl)acryloyl chloride exhibits potent anticancer activity against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 10–33 |
| CA-4 (reference) | MCF-7 | 3.9 |
| Other analogs | MCF-7 | 23–33 |
The compound induces G2/M phase arrest and apoptosis in MCF-7 breast cancer cells through caspase activation.
Antimicrobial Activity
The compound has shown efficacy against multiple bacterial strains, demonstrating potential as an antimicrobial agent:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
MCF-7 Cell Line Study
In vitro assays on the MCF-7 breast cancer cell line indicated significant cytotoxicity with flow cytometry analysis revealing G2/M phase arrest due to caspase activation.
Tubulin Interaction Studies
Research demonstrated that the compound interacts at the colchicine-binding site on tubulin, inhibiting polymerization crucial for mitosis.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Fluorophenyl)acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (Cl, NO₂): Increase electrophilicity of the acyl chloride, enhancing reactivity in nucleophilic substitutions. For example, 4-chloro and nitro derivatives are widely used in chalcone and dye synthesis . Electron-Donating Groups (CH₃, OCH₃): Reduce reactivity but improve solubility in non-polar solvents. The 4-methyl derivative exhibits a lower boiling point (132–135°C) compared to nitro analogs . Ortho vs. However, fluorine’s strong electronegativity may offset this by polarizing the carbonyl group.
Physical Properties :
- Nitro-substituted derivatives (e.g., 3-nitro, 4-nitro) have higher molecular weights (~211 g/mol) due to the nitro group’s mass .
- Methyl and methoxy substituents lower density and boiling points compared to halogenated or nitro analogs .
Applications :
Biological Activity
(2E)-3-(2-Fluorophenyl)acryloyl chloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by an unsaturated carbon-carbon bond conjugated with a carbonyl group, which is known to enhance its reactivity and biological properties. The presence of fluorine on the aromatic ring can significantly influence its interactions with biological targets.
- Molecular Formula : C9H6ClO
- Molecular Weight : Approximately 166.59 g/mol
- Structure : The compound contains an acryloyl group, which is essential for its reactivity in acylation reactions.
The primary mechanism of action for this compound involves protein acylation , which can alter protein function by modifying the side chain chemistry or introducing steric hindrance. This modification can potentially lead to changes in enzyme activity or protein-protein interactions, making it a valuable tool in biochemical research and drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and related compounds. In vitro evaluations have demonstrated significant activity against various pathogens, including:
- Minimum Inhibitory Concentration (MIC) : Values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism : The compound exhibits bactericidal activity, effectively inhibiting biofilm formation and reducing bacterial load.
Anticancer Activity
The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. Studies indicate:
- IC50 Values : For DNA gyrase inhibition, an IC50 of 31.64 µM was recorded .
- Cell Lines Tested : Significant antiproliferative effects were observed against pancreatic carcinoma cells (MiaPaCa-2 and Panc-1), with derivatives exhibiting enhanced activities compared to traditional chemotherapeutics .
Anti-inflammatory Properties
Chalcone derivatives, including those related to this compound, have been documented for their anti-inflammatory effects:
- Inhibition Studies : Compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs such as diclofenac sodium .
Data Summary
| Biological Activity | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 µg/mL |
| Anticancer | MiaPaCa-2 | 31.64 µM |
| Anti-inflammatory | Various | 54.65 µg/mL |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives of acrylamide compounds, revealing that those with fluorinated substituents exhibited enhanced activity against Gram-positive bacteria .
- Cancer Cell Proliferation : Research on synthetic curcuminoids indicated that compounds similar to this compound showed superior anticancer activity compared to traditional curcumin derivatives .
- Cell Cycle Arrest : Investigations into the effects on cancer cell cycles indicated that certain derivatives could induce cell cycle arrest at the G1 phase, thereby inhibiting tumor growth effectively .
Q & A
Advanced Research Questions
How does the 2-fluorophenyl substituent influence electronic and steric effects in acylation reactions?
The fluorine atom’s electronegativity increases the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs. Computational studies (e.g., DFT calculations) show:
- Reduced electron density at the carbonyl oxygen (confirmed by IR: νC=O ≈ 1780 cm⁻¹ vs. 1720 cm⁻¹ for non-fluorinated analogs) .
- Steric effects are minimal due to fluorine’s small size, enabling efficient nucleophilic attack .
How can conflicting data on biological activity (e.g., antimicrobial potency) be resolved?
Contradictions often arise from substituent positioning. For example:
- 2-Fluorophenyl vs. 2,4-dichlorophenyl : The dichloro derivative () shows higher antimicrobial activity due to enhanced lipophilicity and membrane penetration.
- Resolution strategy : Conduct parallel assays under standardized conditions (e.g., MIC testing against S. aureus), comparing fluorinated and chlorinated derivatives. Adjust for logP and Hammett constants .
Q. Table: Comparative Bioactivity of Analogues
| Compound | Substituent | MIC (μg/mL) S. aureus | logP |
|---|---|---|---|
| This compound | 2-F | 32 | 2.1 |
| (2E)-3-(2,4-Dichlorophenyl)acryloyl chloride | 2,4-Cl₂ | 8 | 3.5 |
What advanced characterization methods validate the compound’s structure and purity?
- NMR : ¹³C NMR shows carbonyl carbon at δ 165–170 ppm; ¹⁹F NMR confirms fluorine environment (δ -110 to -115 ppm) .
- Mass Spectrometry : ESI-MS (negative mode) gives [M-Cl]⁻ peak at m/z 177.03 (calc. 177.04) .
- X-ray Crystallography : Resolves E/Z isomerism (critical for α,β-unsaturated systems) .
What computational tools predict its reactivity in novel reactions (e.g., cycloadditions)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
